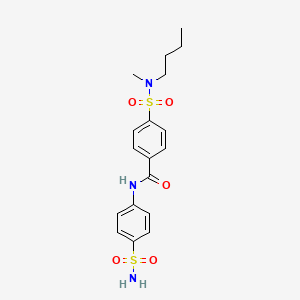
4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly referred to as BMS-777607, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide and similar aromatic sulfonamide inhibitors have been extensively studied for their role in inhibiting carbonic anhydrases (CA), crucial enzymes in many physiological processes. Studies have shown that these compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50) against various CA isoenzymes, highlighting their potential in medical and biochemical research (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of such sulfonamide compounds, including derivatives and related structures, have been a focal point of research. This includes studies on their crystal structure, molecular conformation, and hydrogen bonding patterns, which are crucial for understanding their interaction with biological targets and their potential applications in drug design and other scientific fields (Etsè, Zaragoza, & Pirotte, 2019).
Material Science Applications
In material science, these compounds have been investigated for their role in the synthesis of novel polymers and composite materials. Research has explored the creation of polysulfone composite membranes using sulfonamide derivatives, examining their properties such as salt rejection, water flux, and antifouling properties. This has implications for applications in desalination and water treatment technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Biological Activity and Medicinal Chemistry
The biological activity of sulfonamide derivatives, including their antibacterial and antifungal properties, is a significant area of research. Studies have characterized various sulfanilamide derivatives, exploring their molecular structure and properties, and assessing their potential as therapeutic agents (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
Chemosensors and Imaging
Research has also delved into the development of chemosensors using sulfonamide compounds. These sensors can selectively detect specific ions and have applications in environmental monitoring and live cell imaging, demonstrating the versatility of sulfonamide derivatives in analytical chemistry (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).
Propriétés
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-3-4-13-21(2)28(25,26)17-9-5-14(6-10-17)18(22)20-15-7-11-16(12-8-15)27(19,23)24/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZXCENUBVFHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2672604.png)
![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)
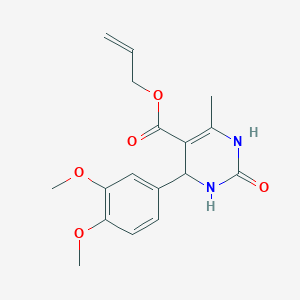
![8-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672610.png)
![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)
![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)
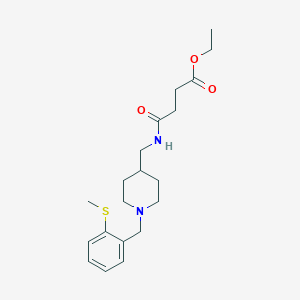
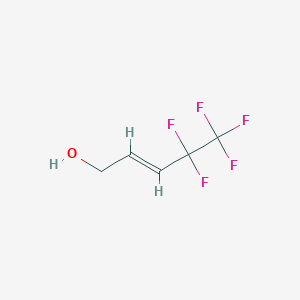
![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

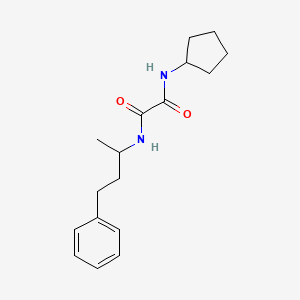

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)